Trans-2-((4,5-diphenyloxazol-2-yl)methyl)cyclohexanamine
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Overview
Description
Trans-2-((4,5-diphenyloxazol-2-yl)methyl)cyclohexanamine is a complex organic compound that features a cyclohexane ring substituted with an oxazole moiety
Preparation Methods
The synthesis of Trans-2-((4,5-diphenyloxazol-2-yl)methyl)cyclohexanamine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts to enhance yield and efficiency. Specific details on the preparation methods are often proprietary and may vary depending on the desired purity and application of the compound .
Chemical Reactions Analysis
Trans-2-((4,5-diphenyloxazol-2-yl)methyl)cyclohexanamine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often facilitated by reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Trans-2-((4,5-diphenyloxazol-2-yl)methyl)cyclohexanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which Trans-2-((4,5-diphenyloxazol-2-yl)methyl)cyclohexanamine exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Trans-2-((4,5-diphenyloxazol-2-yl)methyl)cyclohexanamine can be compared with other similar compounds such as:
Oxaprozin: Known for its anti-inflammatory properties.
Thiazoles: These compounds exhibit a wide range of biological activities, including antibacterial and antifungal effects
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Properties
Molecular Formula |
C22H24N2O |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(1R,2S)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)methyl]cyclohexan-1-amine |
InChI |
InChI=1S/C22H24N2O/c23-19-14-8-7-13-18(19)15-20-24-21(16-9-3-1-4-10-16)22(25-20)17-11-5-2-6-12-17/h1-6,9-12,18-19H,7-8,13-15,23H2/t18-,19+/m0/s1 |
InChI Key |
RBOGIIOVBQPRMW-RBUKOAKNSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)N |
Canonical SMILES |
C1CCC(C(C1)CC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)N |
Origin of Product |
United States |
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